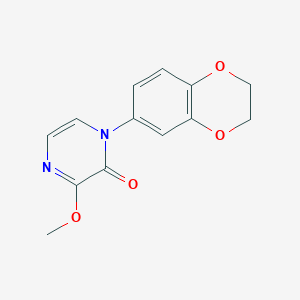![molecular formula C21H26N4O B6454265 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole CAS No. 2549021-50-1](/img/structure/B6454265.png)
2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C21H26N4O and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole is 350.21066147 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrrolo[3,4-c]pyrrole ring system followed by the attachment of the benzodiazole and cyclopentene moieties.
Starting Materials
Ethyl 2-oxoacetate, 2,5-dimethoxyaniline, Acetic anhydride, Sodium acetate, Cyclopent-3-ene-1-carboxylic acid, Sodium borohydride, Benzyl bromide, 1,2-dibromoethane, Sodium hydroxide, 1,3-dibromopropane, 1,3-diaminopropane, Sodium carbonate, Ethyl bromoacetate, Hydrochloric acid, Sodium nitrite, Copper(II) sulfate, Sodium bicarbonate, Sodium chloride, Sodium thiosulfate, Sodium hydroxide, 1,3-dibromo-5-(cyclopent-3-ene-1-carbonyl)octahydropyrrolo[3,4-c]pyrrole, 1-ethyl-1H-1,3-benzodiazole
Reaction
Step 1: Synthesis of ethyl 2-(2,5-dimethoxyphenyl)acetate by reacting ethyl 2-oxoacetate with 2,5-dimethoxyaniline in acetic anhydride and sodium acetate., Step 2: Reduction of ethyl 2-(2,5-dimethoxyphenyl)acetate to ethyl 2-(2,5-dimethoxyphenyl)ethanol using sodium borohydride., Step 3: Protection of the hydroxyl group in ethyl 2-(2,5-dimethoxyphenyl)ethanol with benzyl bromide to form ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethanol., Step 4: Bromination of ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethanol with 1,2-dibromoethane to form ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethyl 2-bromoethyl ether., Step 5: Reaction of ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethyl 2-bromoethyl ether with sodium hydroxide to form ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethyl 2-hydroxyethyl ether., Step 6: Reaction of ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethyl 2-hydroxyethyl ether with 1,3-dibromopropane and sodium carbonate to form ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)-5-(1,3-dibromopropyl)tetrahydrofuran., Step 7: Reaction of ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)-5-(1,3-dibromopropyl)tetrahydrofuran with cyclopent-3-ene-1-carboxylic acid and sodium carbonate to form 1,3-dibromo-5-(cyclopent-3-ene-1-carbonyl)octahydropyrrolo[3,4-c]pyrrole., Step 8: Reduction of 1,3-dibromo-5-(cyclopent-3-ene-1-carbonyl)octahydropyrrolo[3,4-c]pyrrole with sodium borohydride to form the corresponding diamine., Step 9: Reaction of the diamine with 1-ethyl-1H-1,3-benzodiazole in the presence of copper(II) sulfate and sodium bicarbonate to form the final compound, 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole., Step 10: Purification of the final compound by recrystallization from a suitable solvent.
properties
IUPAC Name |
cyclopent-3-en-1-yl-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-2-25-19-10-6-5-9-18(19)22-21(25)24-13-16-11-23(12-17(16)14-24)20(26)15-7-3-4-8-15/h3-6,9-10,15-17H,2,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXUVEVTVRUDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6454190.png)
![5-fluoro-6-methyl-2-{4-[6-(piperidin-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6454197.png)
![2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454200.png)

![2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine](/img/structure/B6454207.png)
![2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6454214.png)
![5-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6454228.png)
![5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454244.png)
![2-{4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454257.png)
![2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6454263.png)
![2-{4-[2-(2-chlorophenoxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454269.png)
![2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6454273.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-methylpropanamide](/img/structure/B6454277.png)
![2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6454295.png)